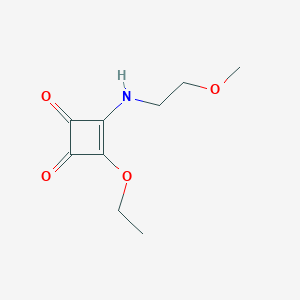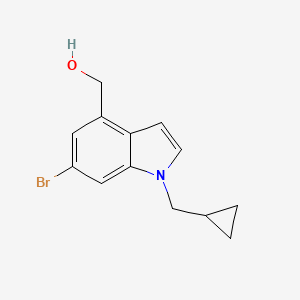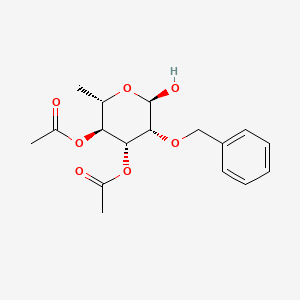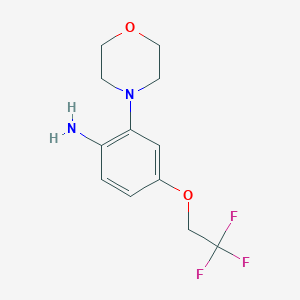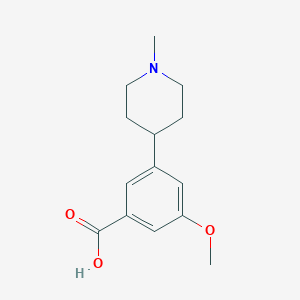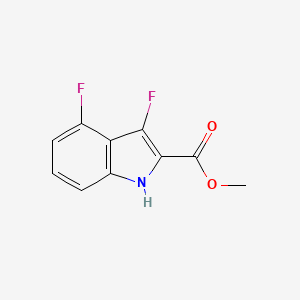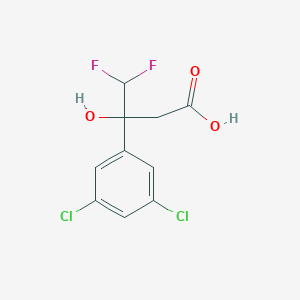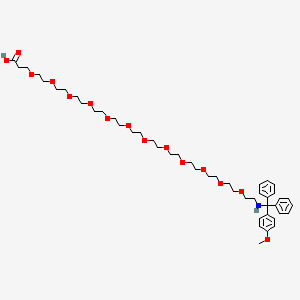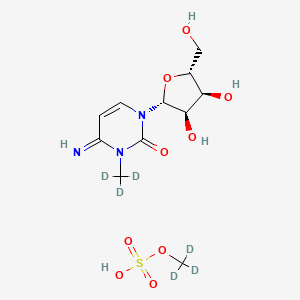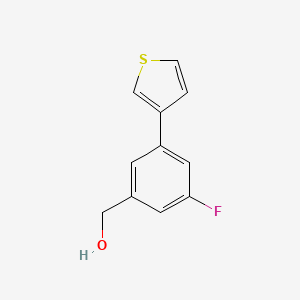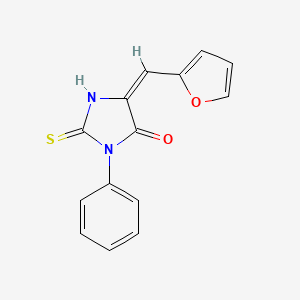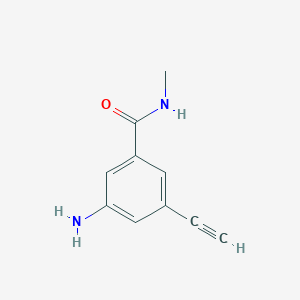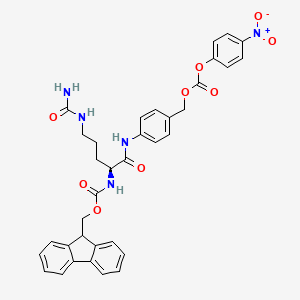
Fmoc-Cit-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cit-PAB-PNP is a compound that consists of Citrulline linked to 4-aminobenzoiate with terminal Fmoc and PNP groups. The Fmoc group can be deprotected under basic conditions to release the free amine, which can be used for further conjugations. The PNP group is a good leaving group when reacting with an amine-bearing payload .
准备方法
The synthesis of Fmoc-Cit-PAB-PNP involves multiple steps. One common method starts with the formation of the carbamate linkage directly followed by the removal of the Fmoc group. The final synthetic steps include amide coupling between intermediates, followed by global deprotection under basic hydrolysis conditions to afford the desired construct in good overall yield . Industrial production methods typically follow similar synthetic routes but are optimized for scale and efficiency.
化学反应分析
Fmoc-Cit-PAB-PNP undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be deprotected under basic conditions to release the free amine.
Substitution: The PNP group acts as a good leaving group when reacting with an amine-bearing payload.
Coupling Reactions: The compound can undergo amide coupling reactions to form more complex structures.
Common reagents used in these reactions include bases for deprotection and amine-bearing compounds for substitution reactions. The major products formed from these reactions are typically amine derivatives and more complex conjugates.
科学研究应用
Fmoc-Cit-PAB-PNP is primarily used in the field of antibody-drug conjugates (ADCs). It serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme found in tumor lysosomes. This makes it highly useful in targeted cancer therapies, where the drug payload is released only within the tumor cells . The compound’s superior plasma stability compared to non-cleavable linkers makes it a valuable tool in medicinal chemistry and drug development .
作用机制
The mechanism of action of Fmoc-Cit-PAB-PNP involves its cleavage by cathepsin B, an enzyme present in tumor lysosomes. The Val-Cit dipeptide motif is designed to be a substrate for this enzyme, ensuring that the drug payload is released only within the target cells . This targeted release mechanism minimizes off-target effects and enhances the therapeutic index of the drug conjugate.
相似化合物的比较
Fmoc-Cit-PAB-PNP is often compared with other cleavable linkers used in ADCs, such as Fmoc-Val-Cit-PAB-PNP. Both compounds share similar mechanisms of action and applications but differ in their specific amino acid linkers. The Val-Cit linker is also cleaved by cathepsin B and has superior plasma stability . Other similar compounds include Fmoc-Val-Cit-PABC-PNP, which also employs a tandem-cleavage strategy for enhanced stability and efficacy .
Conclusion
This compound is a versatile compound with significant applications in the field of targeted cancer therapies. Its unique chemical properties and targeted mechanism of action make it a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C35H33N5O9 |
|---|---|
分子量 |
667.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H33N5O9/c36-33(42)37-19-5-10-31(39-34(43)47-21-30-28-8-3-1-6-26(28)27-7-2-4-9-29(27)30)32(41)38-23-13-11-22(12-14-23)20-48-35(44)49-25-17-15-24(16-18-25)40(45)46/h1-4,6-9,11-18,30-31H,5,10,19-21H2,(H,38,41)(H,39,43)(H3,36,37,42)/t31-/m0/s1 |
InChI 键 |
AWBUIUSPMHQMAM-HKBQPEDESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


